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For Researchers, Scientists, and Drug Development Professionals

The journey of lipid nanoparticle (LNP) technology from a scientific curiosity to a cornerstone of

modern medicine, exemplified by its critical role in the development of COVID-19 mRNA

vaccines, represents a multi-decade evolution of materials science, biopharmaceutics, and

nanotechnology. This in-depth guide provides a technical overview of the history, development,

and core methodologies associated with LNP technology, offering a valuable resource for

professionals in the field of drug development.

A Historical Trajectory: From Liposomes to
Advanced Nanocarriers
The genesis of LNP technology can be traced back to the 1960s with the discovery of

liposomes, simple vesicles composed of a lipid bilayer enclosing an aqueous core.[1][2] These

early discoveries laid the groundwork for encapsulating therapeutic agents, protecting them

from degradation, and modifying their pharmacokinetic profiles.

A significant leap forward came with the development of cationic lipids in the late 1980s,

enabling the encapsulation of negatively charged nucleic acids like DNA and RNA through

electrostatic interactions.[3] This innovation opened the door for gene therapy and vaccine

development applications. However, the positive charge of these early formulations often led to

toxicity and rapid clearance from circulation.
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The 1990s witnessed the advent of PEGylation, the process of attaching polyethylene glycol

(PEG) to the surface of liposomes.[4] This "stealth" technology created a hydrophilic shield,

reducing recognition by the immune system and significantly extending circulation times,

thereby enhancing the likelihood of reaching the target tissue.[5]

Further innovation led to the development of Solid Lipid Nanoparticles (SLNs) in the early

1990s, where the liquid lipid core of liposomes was replaced with a solid lipid matrix.[6][7] This

provided improved stability and controlled release of encapsulated drugs. To address

limitations in drug loading capacity and potential drug expulsion from the crystalline solid lipid

matrix of SLNs, Nanostructured Lipid Carriers (NLCs) were introduced in the late 1990s.[4][6]

NLCs are composed of a blend of solid and liquid lipids, creating a less-ordered lipid core that

can accommodate a higher payload and offer better stability.[4][6]

The culmination of these advancements, coupled with the development of ionizable cationic

lipids that are neutral at physiological pH and become positively charged in the acidic

environment of endosomes, has led to the highly effective LNP systems used today for the

delivery of nucleic acid-based therapeutics.[8]

Key Milestones in Lipid Nanoparticle Development

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.biorxiv.org/content/10.1101/2020.12.02.407601.full
https://www.pnas.org/doi/10.1073/pnas.2301067120
https://www.researchgate.net/figure/Membrane-phase-transition-endosomal-escape-mechanism-of-LNPs-Created-with-BioRendercom_fig9_372964891
https://cdn.insights.bio/uploads/attachments/C_BIAS_309II_.pdf
https://www.biorxiv.org/content/10.1101/2020.12.02.407601.full
https://www.researchgate.net/figure/Membrane-phase-transition-endosomal-escape-mechanism-of-LNPs-Created-with-BioRendercom_fig9_372964891
https://www.biorxiv.org/content/10.1101/2020.12.02.407601.full
https://www.researchgate.net/figure/Membrane-phase-transition-endosomal-escape-mechanism-of-LNPs-Created-with-BioRendercom_fig9_372964891
https://www.pnas.org/doi/10.1073/pnas.2307800120
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1181182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Year Milestone Significance

1965 Discovery of Liposomes

The foundational discovery of

self-assembling lipid vesicles,

paving the way for drug

encapsulation.[9]

1978
Development of Liposome-

mRNA Formulations

Early attempts to use

liposomes for the delivery of

messenger RNA.[9]

1989
Development of Cationic LNP-

mRNA Formulations

Introduction of positively

charged lipids to effectively

encapsulate and deliver

mRNA.[9]

1995
First FDA Approval of a

Liposomal Drug (Doxil®)

A landmark achievement

demonstrating the clinical

viability of lipid-based drug

delivery systems.[1][9]

Late 1990s
Emergence of Nanostructured

Lipid Carriers (NLCs)

An advancement over SLNs,

offering improved drug loading

and stability.[4]

2018
First FDA Approval of an

siRNA-LNP Drug (Onpattro®)

The first approved therapeutic

based on RNA interference,

delivered via an LNP

formulation.[6]

2020

Emergency Use Authorization

of LNP-based COVID-19

mRNA Vaccines

A pivotal moment showcasing

the rapid development and

global impact of LNP

technology.[1]

Comparative Physicochemical Properties of LNP
Formulations
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The choice of LNP formulation depends on the specific therapeutic application, and each type

possesses distinct physicochemical properties. The following table summarizes typical

characteristics of different LNP generations.
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LNP Type

Typical
Lipid
Composit
ion

Size
Range
(nm)

Zeta
Potential
(mV)

Encapsul
ation
Efficiency
(%)

Key
Advantag
es

Key
Disadvant
ages

Convention

al

Liposomes

Phospholip

ids (e.g.,

PC, PE),

Cholesterol

80 - 300 -10 to -30

10 - 50

(hydrophilic

drugs)

Biocompati

ble, can

carry both

hydrophilic

and

hydrophobi

c drugs.

Rapid

clearance,

potential

for drug

leakage.

PEGylated

Liposomes

Phospholip

ids,

Cholesterol

, PEG-lipid

100 - 200 -20 to 0 10 - 60

Extended

circulation

time,

reduced

immunoge

nicity.

Can trigger

anti-PEG

immune

response,

may hinder

cellular

uptake.

Solid Lipid

Nanoparticl

es (SLNs)

Solid lipids

(e.g.,

triglyceride

s, fatty

acids),

Surfactants

50 - 1000 -5 to -40

50 - 90

(lipophilic

drugs)

Controlled

release,

improved

stability.

Lower drug

loading

capacity,

potential

for drug

expulsion.

Nanostruct

ured Lipid

Carriers

(NLCs)

Solid lipids,

Liquid

lipids,

Surfactants

40 - 1000 -10 to -50

60 - 95

(lipophilic

drugs)

High drug

loading

capacity,

reduced

drug

expulsion,

good

stability.

More

complex

formulation

.
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Modern

mRNA

LNPs

Ionizable

cationic

lipid,

Helper

phospholipi

d (e.g.,

DSPC),

Cholesterol

, PEG-lipid

80 - 120

Neutral at

pH 7.4,

becomes

positive at

low pH

> 90

High

encapsulati

on

efficiency

for nucleic

acids,

efficient

endosomal

escape.

Potential

for

inflammato

ry

responses.

Detailed Experimental Protocols
Reproducibility and scalability are critical in LNP development. The following sections provide

detailed methodologies for key experiments in LNP preparation and characterization.

Protocol 1: Liposome Preparation by Thin-Film
Hydration
This classic method is widely used for preparing liposomes in a laboratory setting.

Materials:

Lipids (e.g., DSPC, Cholesterol)

Organic solvent (e.g., chloroform/methanol mixture)

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Round-bottom flask

Rotary evaporator

Water bath

Extruder with polycarbonate membranes of desired pore size

Procedure:
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Lipid Dissolution: Dissolve the desired lipids in the organic solvent in the round-bottom flask.

Ensure complete dissolution to form a clear solution.

Film Formation: Evaporate the organic solvent using a rotary evaporator. The flask should be

rotated in a water bath set to a temperature above the phase transition temperature of the

lipids to create a thin, uniform lipid film on the inner surface of theflask.

Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any

residual solvent.

Hydration: Add the aqueous buffer (pre-heated to above the lipid phase transition

temperature) to the flask containing the lipid film.

Vesicle Formation: Agitate the flask by hand or on a vortex mixer to hydrate the lipid film and

form multilamellar vesicles (MLVs).

Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV

suspension to extrusion through polycarbonate membranes with a specific pore size (e.g.,

100 nm). This process is typically repeated 10-20 times.

Protocol 2: LNP Formulation using Microfluidics
Microfluidic mixing offers precise control over LNP formation, leading to highly reproducible and

scalable production.

Materials:

Lipid mixture dissolved in ethanol (e.g., ionizable lipid, DSPC, cholesterol, PEG-lipid)

Nucleic acid (e.g., mRNA) in an aqueous buffer (e.g., citrate buffer, pH 4.0)

Microfluidic mixing device (e.g., staggered herringbone micromixer)

Syringe pumps

Dialysis system for buffer exchange

Procedure:
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Solution Preparation: Prepare the lipid-ethanol solution and the nucleic acid-aqueous buffer

solution separately.

System Priming: Prime the microfluidic device with ethanol and then with the aqueous buffer

to ensure no air bubbles are present in the channels.

Mixing: Use syringe pumps to introduce the lipid-ethanol solution and the nucleic acid-

aqueous solution into the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to

ethanol). The rapid mixing within the microchannels induces the self-assembly of the LNPs.

Collection: Collect the resulting LNP suspension from the outlet of the microfluidic device.

Buffer Exchange: Perform dialysis or tangential flow filtration to remove the ethanol and

exchange the buffer to a neutral pH (e.g., PBS, pH 7.4).

Protocol 3: LNP Characterization by Dynamic Light
Scattering (DLS)
DLS is a fundamental technique for determining the size distribution and polydispersity of

nanoparticles.

Materials:

LNP suspension

DLS instrument

Cuvettes

Procedure:

Sample Preparation: Dilute the LNP suspension in an appropriate buffer (e.g., PBS) to a

suitable concentration for DLS measurement, ensuring the sample is free of aggregates and

dust.

Instrument Setup: Set the parameters on the DLS instrument, including the temperature,

solvent viscosity, and refractive index.
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Measurement: Place the cuvette containing the diluted LNP sample into the DLS instrument

and initiate the measurement. The instrument measures the fluctuations in scattered light

intensity caused by the Brownian motion of the nanoparticles.

Data Analysis: The software calculates the hydrodynamic diameter (size) and the

polydispersity index (PDI) of the nanoparticles. A PDI value below 0.2 indicates a

monodisperse and homogenous population.

Protocol 4: Determination of mRNA Encapsulation
Efficiency
This protocol uses a fluorescent dye-based assay to quantify the amount of mRNA

encapsulated within the LNPs.

Materials:

LNP-mRNA suspension

RNA-binding fluorescent dye (e.g., RiboGreen®)

Tris-EDTA (TE) buffer

Triton X-100 (or other suitable detergent)

Fluorometer or plate reader

Procedure:

Standard Curve: Prepare a standard curve of the free mRNA in TE buffer with a known

concentration range.

Measurement of Free mRNA: Dilute the LNP-mRNA suspension in TE buffer and add the

fluorescent dye. The fluorescence intensity corresponds to the amount of unencapsulated

(free) mRNA.

Measurement of Total mRNA: Dilute the LNP-mRNA suspension in TE buffer containing a

detergent (e.g., 1% Triton X-100) to lyse the LNPs and release the encapsulated mRNA. Add
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the fluorescent dye. The fluorescence intensity corresponds to the total amount of mRNA

(encapsulated + free).

Calculation: Calculate the encapsulation efficiency using the following formula:

Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizing Key Pathways and Workflows
To better understand the biological interactions and experimental processes involved in LNP

technology, the following diagrams have been generated using the DOT language.
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Caption: Cellular uptake and endosomal escape pathway of an LNP.
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Caption: Experimental workflow for LNP formulation and characterization.

Conclusion
The evolution of lipid nanoparticle technology is a testament to the power of interdisciplinary

research. From the early concept of liposomes to the sophisticated, multi-component systems

used for nucleic acid delivery today, LNPs have revolutionized the field of drug delivery. This
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guide provides a foundational understanding of the history, key milestones, and practical

methodologies that underpin this critical technology. As research continues to advance, the

development of novel lipids, improved targeting strategies, and a deeper understanding of the

biological interactions of LNPs will undoubtedly lead to even more transformative therapies for

a wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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